molecular formula C14H11FO3 B1299592 2-[(4-Fluorobenzyl)oxy]benzoic acid CAS No. 396-11-2

2-[(4-Fluorobenzyl)oxy]benzoic acid

Cat. No. B1299592
CAS RN: 396-11-2
M. Wt: 246.23 g/mol
InChI Key: BQYHWZTZZNBDMR-UHFFFAOYSA-N
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Description

The compound "2-[(4-Fluorobenzyl)oxy]benzoic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the metabolic fate of fluorobenzyl alcohols in rats suggests that benzoic acid derivatives can undergo metabolic transformations, leading to various metabolites .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including the use of building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid for the preparation of nitrogenous heterocycles . Another example is the Knoevenagel condensation reaction used to synthesize ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These methods indicate that the synthesis of "2-[(4-Fluorobenzyl)oxy]benzoic acid" could potentially involve similar strategies, such as starting with a fluorobenzyl compound and introducing the benzoic acid moiety through appropriate reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray crystallography. For instance, the crystal structure of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was elucidated, showing a monoclinic crystal system . Similarly, the structure of other benzoic acid derivatives has been studied, providing information on the crystal systems and space groups . These findings suggest that "2-[(4-Fluorobenzyl)oxy]benzoic acid" would also have a well-defined crystal structure that could be studied using similar methods.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzoic acid derivatives. For example, the formation of hydrogen-bonded liquid crystalline complexes with benzoic acid compounds and the reactions of 2-hydroxy-benzoic acid derivatives with ruthenium complexes . These studies demonstrate the reactivity of benzoic acid derivatives and their ability to form complexes with other molecules, which could be relevant for "2-[(4-Fluorobenzyl)oxy]benzoic acid" in forming new compounds or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can affect the liquid crystalline properties of the compounds . The solubility of co-crystals formed with benzoic acid derivatives can also be modified, as seen in the study of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol co-crystals . These insights suggest that "2-[(4-Fluorobenzyl)oxy]benzoic acid" would have specific physical and chemical properties that could be tailored for particular applications.

Scientific Research Applications

Quantitative Structure-Metabolism Relationships

  • Computational Chemistry and NMR Spectroscopy : A study involved calculating molecular properties of substituted benzoic acids, including fluorobenzoic acids, to understand their metabolism in rats. This research is significant for insights into drug metabolism and designing new compounds with desirable metabolic profiles (Ghauri et al., 1992).

Chemical Synthesis and Characterization

  • Synthesis and Thermal Stability : Research on the synthesis of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid provides insights into the creation of new materials with potential applications in electronics and material science (Kaya & Bilici, 2006).
  • Hydrogen Bond Studies : Investigations into the hydrogen bonding in solid solutions of benzoic acid and 4-fluorobenzoic acid have implications for understanding molecular interactions, which is crucial in pharmaceuticals and materials engineering (Chakraborty & Desiraju, 2018).

Environmental Chemistry

  • Adsorption Studies : The adsorption behaviors of fluorobenzoic acids on metallic surfaces in acidic media are essential for understanding environmental contamination and developing new methods for water treatment or metal recovery (Ikezawa et al., 2006).
  • Analytical Methods for Detection : Advances in analytical methods for determining fluorinated aromatic carboxylic acids in water have significant implications for environmental monitoring and pollution control (Kumar & Sharma, 2021).

Biocatalysis

  • Enzymatic Reactions : The enzymatic oxidation of 4-fluorobenzoic acid to produce enantiopure diols, which are valuable in synthesizing homochiral building blocks with quaternary centers, has implications in pharmaceutical and chemical manufacturing (Nash et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-[(4-Fluorobenzyl)oxy]benzoic acid is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for the use of 2-[(4-Fluorobenzyl)oxy]benzoic acid are not specified in the search results. Its use would likely depend on the specific field of study or industry, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYHWZTZZNBDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368246
Record name 2-[(4-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorobenzyl)oxy]benzoic acid

CAS RN

396-11-2
Record name 2-[(4-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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